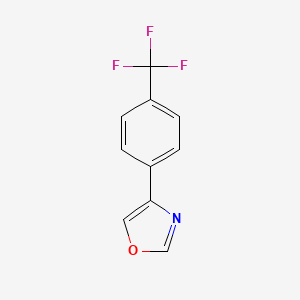

4-(4-(Trifluoromethyl)phenyl)oxazole

説明

Synthesis Analysis

The synthesis of oxazole derivatives is well-documented in the literature. For instance, paper describes a versatile template for synthesizing various 2-phenyl-3,4-substituted oxazoles, which could be related to the synthesis of "4-(4-(Trifluoromethyl)phenyl)oxazole". The process involves nucleophilic ring-opening of oxazolone followed by 5-endo cyclization. Similarly, paper discusses the synthesis of 2-(trifluoromethyl)oxazoles from β-monosubstituted enamines, which is relevant as it includes the incorporation of a trifluoromethyl group, a feature present in "4-(4-(Trifluoromethyl)phenyl)oxazole".

Molecular Structure Analysis

The molecular structure of oxazole derivatives can be complex, and their analysis often requires advanced techniques. For example, paper uses X-ray diffraction, NMR, UV–Vis, and FT-IR spectroscopy to characterize a novel crystalline compound, which could be similar to the methods needed to analyze "4-(4-(Trifluoromethyl)phenyl)oxazole". Paper9 also reports on the crystal structures of related compounds, highlighting the importance of understanding the conformation and interactions within the crystal lattice.

Chemical Reactions Analysis

Chemical reactions involving oxazole derivatives can vary widely. Paper discusses the use of a triazole derivative as an oxidizing agent, which could be analogous to potential reactions "4-(4-(Trifluoromethyl)phenyl)oxazole" might undergo. Paper describes a gold-catalyzed oxidation strategy to synthesize oxazole rings, which could be relevant for constructing the oxazole core of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives are influenced by their molecular structure. Paper investigates the effect of trifluoromethyl groups on the electron affinity of aromatic oxadiazole and triazole chromophores, which is pertinent to understanding how the trifluoromethyl group in "4-(4-(Trifluoromethyl)phenyl)oxazole" might affect its properties. The study uses molecular spectra and cyclic voltammetry to explore these properties.

科学的研究の応用

Synthesis and Polymer Applications

Polymer Synthesis : 4-(4-(Trifluoromethyl)phenyl)oxazole derivatives are used in synthesizing polymers with specific properties. For instance, poly(aryl ether oxazole)s with trifluoromethyl side groups have been synthesized, and their properties, like solubility and glass transition temperatures, have been characterized (Maier & Schneider, 1998).

Chain-End Functionalization in Polymer Science : There's research on the anionic synthesis of aromatic carboxyl functionalized polymers, involving the functionalization of poly(styryl)lithium with oxazole derivatives (Summers & Quirk, 1996).

Organic Synthesis and Reactivity

In Organic Synthesis : Oxazole compounds, including those with 4-(4-(Trifluoromethyl)phenyl) structures, are utilized in various organic reactions. For example, they play a role in abnormal Diels–Alder reactions, leading to the formation of triazoline derivatives (Ibata et al., 1992).

Oxidative Cyclization : Studies show the use of oxazole derivatives in copper-catalyzed oxidative cyclization, which is a method for constructing trisubstituted oxazoles, highlighting their versatility in synthetic chemistry (Xiao et al., 2019).

Photochemical Studies

- Photochemistry : The photochemical properties of oxazole derivatives, including those substituted at the 4-position, have been studied. This research provides insights into their behavior under specific light conditions, which is crucial for applications in materials science (Dietliker et al., 1976).

Safety and Hazards

When handling 4-(4-(Trifluoromethyl)phenyl)oxazole, personal protective equipment and face protection should be worn. Contact with eyes, skin, or clothing should be avoided. Dust formation should be prevented, and the compound should only be used under a chemical fume hood. Inhalation and ingestion of the compound should be avoided .

作用機序

Target of Action

The primary targets of 4-(4-(Trifluoromethyl)phenyl)oxazole are various enzymes and receptors in biological systems . The compound has shown to have a broad spectrum of agricultural biological activities, indicating its potential as a chemical pesticide .

Mode of Action

The compound interacts with its targets through numerous non-covalent interactions . This interaction results in changes in the function of the target enzymes and receptors, leading to its biological effects.

Biochemical Pathways

It is known that the compound can influence a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic and antioxidant properties .

Result of Action

The molecular and cellular effects of 4-(4-(Trifluoromethyl)phenyl)oxazole’s action are diverse due to its broad spectrum of biological activities. For instance, it has shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Action Environment

The action, efficacy, and stability of 4-(4-(Trifluoromethyl)phenyl)oxazole can be influenced by various environmental factors. For instance, the compound should be handled carefully to avoid dust formation and contact with skin and eyes

特性

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO/c11-10(12,13)8-3-1-7(2-4-8)9-5-15-6-14-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTZWCQXESYHHBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631249 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1126636-40-5 | |

| Record name | 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

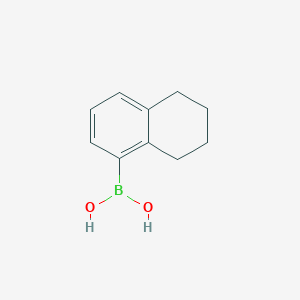

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(2-Fluorophenoxy)propyl]methylamine](/img/structure/B1322991.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1323000.png)